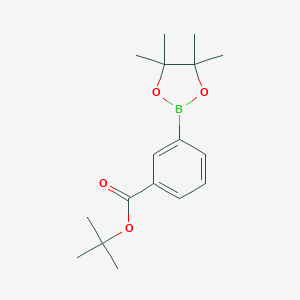

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

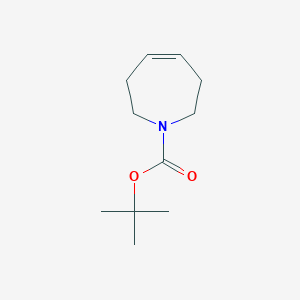

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that features a boronic ester group, which is a common motif in organic synthesis and medicinal chemistry due to its utility in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. The tert-butyl group serves as a protecting group for the carboxylic acid functionality, and the dioxaborolane ring is a stable form of the boronic acid, which can be used in further synthetic applications.

Synthesis Analysis

The synthesis of related boronic ester compounds typically involves substitution reactions or coupling reactions with appropriate boronic acids or boronate esters. For example, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was achieved through a three-step substitution reaction, as described in the literature . Similarly, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate from 5-bromoindole as a starting material indicates the versatility of boronic ester synthesis .

Molecular Structure Analysis

The molecular structure of boronic ester compounds is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For instance, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by these methods and further supported by DFT-optimized structures that matched the crystal structure determined by X-ray single crystal diffraction . The molecular electrostatic potential and frontier molecular orbitals studied by DFT reveal the physicochemical properties of these compounds 10.

Chemical Reactions Analysis

Boronic esters are known for their participation in various chemical reactions, particularly in cross-coupling reactions to form carbon-carbon bonds. The tert-butyl group can be removed under acidic conditions, revealing the carboxylic acid functionality for further reactions. The boronic ester moiety itself can be transformed into different functional groups or participate in the formation of biaryl compounds through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters are influenced by the substituents on the boron atom and the surrounding organic framework. The stability of the dioxaborolane ring makes these compounds suitable for storage and handling in a laboratory setting. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential, provide insights into the reactivity and interaction potential of these molecules 10.

Scientific Research Applications

Molecular Synthesis and Characterization

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives are utilized as intermediates in synthesizing various compounds. The molecular structures of these compounds are confirmed through spectroscopic methods (FTIR, NMR) and mass spectrometry. X-ray diffraction provides detailed crystallographic and conformational analyses. Density Functional Theory (DFT) is employed to calculate the molecular structures, comparing them with X-ray diffraction values to ensure accuracy. The electrostatic potential and frontier molecular orbitals of these compounds are also investigated, revealing significant physicochemical properties (Huang et al., 2021) (Ye et al., 2021).

Nanoparticle Synthesis and Properties

These compounds are integral in synthesizing nanoparticles with distinct properties. For instance, they are used to initiate Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes with specific molecular weights and narrow molecular weight distribution. These polymers form stable nanoparticles in water, exhibiting bright fluorescence emissions with quantum yields up to Φ = 84%, which can be tuned to longer wavelengths by energy transfer (Fischer et al., 2013).

Analytical and Sensory Applications

Anionic water-soluble conjugated polymers containing this compound units are synthesized for protein detection and quantification. These polymers utilize aggregation-induced fluorescence change for sensing proteins. Their carboxylate groups and π-electron delocalized optically active backbone make them suitable for multicolor protein sensing and quantification, providing a simple and effective method for these applications (Yu et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-(T-BUTOXYCARBONYL)PHENYLBORONIC ACID PINACOL ESTER, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis

Mode of Action

The compound is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The reaction involves the coupling of a boronic ester with an aryl or vinyl halide or triflate using a palladium catalyst .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .

Result of Action

The result of the compound’s action is the formation of biaryl compounds through the Suzuki–Miyaura cross-coupling reaction . These biaryl compounds are important in various fields, including medicinal chemistry, agrochemicals, and materials science .

Action Environment

The action of the compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the environment . The reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNBIZKQGSQMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396888 |

Source

|

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

903895-48-7 |

Source

|

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)

![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)